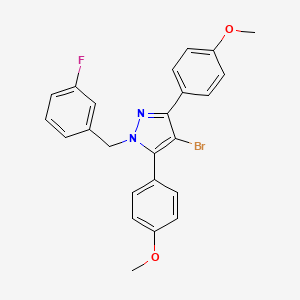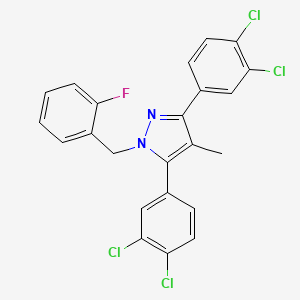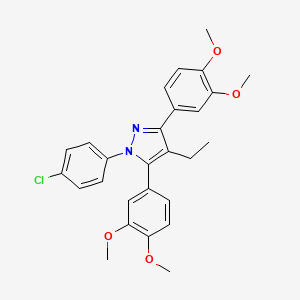![molecular formula C19H14ClN3O3 B14927133 N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)
N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a furyl group, and an isoxazolo[5,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the intermediate compound.
Attachment of the Furyl Group: This can be done through cross-coupling reactions, such as Suzuki or Heck reactions, using furyl boronic acids or furyl halides.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
作用机制
The mechanism of action of N4-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N-(3-(2-FURYL)-2-PROPENYLIDENE)AMINE
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE
Uniqueness
N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its isoxazolo[5,4-b]pyridine core, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C19H14ClN3O3 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-11-17-13(18(24)21-10-12-5-2-3-6-14(12)20)9-15(16-7-4-8-25-16)22-19(17)26-23-11/h2-9H,10H2,1H3,(H,21,24) |
InChI 键 |
ZZEGNSARSUKBGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14927050.png)
![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927063.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927064.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14927068.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927079.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927080.png)

![Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14927113.png)


![N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
